2-[5-(Trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine
Description
2-[5-(Trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine is a thiazole derivative featuring a trifluoromethyl (-CF₃) group at the 5-position of the thiazole ring and an ethylamine side chain at the 2-position (Fig. 1). The trifluoromethyl group enhances electron-withdrawing properties and metabolic stability, making this compound valuable in medicinal chemistry and agrochemical research . Its hydrochloride salt (CAS: 2490398-65-5) is documented for improved solubility and stability in pharmaceutical applications .
Molecular Formula: C₆H₇F₃N₂S
Molecular Weight: 220.20 g/mol
Key Features:
- Thiazole core with a planar, aromatic heterocyclic structure.
- Trifluoromethyl group at position 5 increases lipophilicity and resistance to oxidative metabolism.
- Ethylamine side chain enables hydrogen bonding and functionalization.
Properties
Molecular Formula |
C6H7F3N2S |
|---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
2-[5-(trifluoromethyl)-1,3-thiazol-2-yl]ethanamine |
InChI |
InChI=1S/C6H7F3N2S/c7-6(8,9)4-3-11-5(12-4)1-2-10/h3H,1-2,10H2 |
InChI Key |
XPIRMGQWNMMDNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=N1)CCN)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Preparation of the α-Bromo Ketone Intermediate
The key starting material is an aryl or alkyl ketone substituted with a trifluoromethyl group. This ketone undergoes bromination at the α-position to yield the α-bromo ketone intermediate.
- The ketone (e.g., 1-(3-fluoro-5-(trifluoromethyl)phenyl)ethanone) is dissolved in an inert solvent such as tetrahydrofuran.
- Bromination is effected using brominating agents like phenyltrimethylammonium tribromide or elemental bromine under controlled temperature (room temperature to mild heating).
- The reaction proceeds for about 1 hour, after which insoluble materials are filtered off.
- The filtrate is concentrated to isolate the α-bromo ketone intermediate.
This intermediate is crucial for the subsequent cyclization step.
Cyclization with Thiourea to Form the Thiazole Ring
The α-bromo ketone is reacted with thiourea to construct the thiazole ring via nucleophilic attack and ring closure.
- The α-bromo ketone is mixed with thiourea in a solvent such as ethanol.
- The mixture is heated to 65–75 °C and stirred for 2 to 5 hours.
- The reaction mixture is cooled, and aqueous sodium hydroxide is added to hydrolyze any intermediates and facilitate product precipitation.
- The solid thiazole product is filtered, washed, and purified by recrystallization or chromatography.
This step yields 2-amino-5-(trifluoromethyl)-1,3-thiazole derivatives as white solids.
Introduction or Liberation of the Ethanamine Side Chain
The ethanamine moiety can be introduced either by:
- Direct substitution on the thiazole ring if a suitable leaving group is present.
- Reduction or modification of an acetamide or other precursor group attached to the thiazole.
In some synthetic routes, the aminoethyl side chain is introduced via reductive amination or nucleophilic substitution reactions on intermediates bearing halogen or acyl groups.
For example:
- Acylation of the amino group on the thiazole ring followed by reduction.
- Reaction of thiazole intermediates with ethylene diamine or related reagents.
Purification is typically achieved by silica gel column chromatography using solvents like hexane and ethyl acetate to isolate the final ethanamine-substituted thiazole compound.
Reaction Conditions and Purification
- Temperature control is critical, especially during bromination and cyclization steps, to avoid side reactions.
- Reaction times vary from 1 hour (bromination) to several hours (cyclization and substitution).
- Purification involves filtration, recrystallization, and chromatographic techniques.
- Yields for the overall process range from moderate to good (approximately 45% to 60% combined yield across steps).
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | α-Bromination of ketone | Ketone + phenyltrimethylammonium tribromide, RT, 1 h | α-Bromo ketone intermediate | ~57 | Filtration and concentration required |
| 2 | Cyclization with thiourea | α-Bromo ketone + thiourea, EtOH, 65–75 °C, 2–5 h | 2-Amino-5-(trifluoromethyl)-1,3-thiazole | Moderate | Requires base hydrolysis and filtration |
| 3 | Introduction of ethanamine | Acylation/reduction or nucleophilic substitution | 2-[5-(Trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine | Moderate | Purification by column chromatography |
Research Findings and Considerations
- The electron-withdrawing trifluoromethyl group influences the reactivity of intermediates, often enhancing electrophilic character and affecting reaction rates.
- The thiazole ring formation via the Hantzsch method is well-established and provides a reliable route to the core heterocycle.
- Variations in substituents on the thiazole ring and side chains allow for tuning of biological activity, which is critical in medicinal chemistry applications.
- The synthetic methods require careful control of stoichiometry, temperature, and reaction time to optimize yields and purity.
- Purification steps are essential to remove by-products and unreacted starting materials, ensuring the final compound's suitability for further biological or chemical studies.
Chemical Reactions Analysis
Types of Reactions
2-[5-(Trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiazole derivatives .
Scientific Research Applications
2-[5-(Trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and neuroprotective activities.
Industry: Utilized in the development of agrochemicals, dyes, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 2-[5-(Trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in π-π interactions and hydrogen bonding with biological molecules . This compound can modulate biochemical pathways by activating or inhibiting enzymes and receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Positional Isomers: 4-Trifluoromethyl vs. 5-Trifluoromethyl
The positional isomer 2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine (CAS: 642081-23-0) differs only in the placement of the -CF₃ group (4-position instead of 5). This subtle change alters electronic distribution:
Substituent Variations: Trifluoromethyl vs. Alkyl/Aryl Groups
2-(5-Ethyl-1,3-thiazol-2-yl)ethan-1-amine
- Substituent : Ethyl (-CH₂CH₃) at position 5.
- Key Differences :
5-[(3-Chloro-4-fluorophenyl)methyl]-1,3-thiazol-2-amine (CAS: 893724-17-9)
- Substituent : Bulky aryl group at position 5.
- Key Differences: Enhanced steric hindrance may limit membrane permeability.
5-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine (CAS: 937631-44-2)
Benzothiazole Analogs
2-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]ethan-1-amine hydrochloride (CAS: 2490398-65-5) differs by having a fused benzene ring (benzothiazole core). Key distinctions:
- Extended conjugation : Benzothiazoles exhibit redshifted UV absorption, useful in optoelectronic applications.
- Bioactivity: Benzothiazoles are known for anticancer and antimicrobial properties, but the added aromaticity may reduce metabolic flexibility compared to simple thiazoles .
Physicochemical and Pharmacokinetic Properties
Table 1: Comparative Data for Selected Thiazole Derivatives
*logP values estimated via computational methods.
Biological Activity
2-[5-(Trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine is a thiazole derivative notable for its biological activity and potential applications in medicinal chemistry. The compound features a trifluoromethyl group, which enhances its chemical properties and biological interactions. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The compound's chemical formula is , with a molecular weight of 196.2 g/mol. The presence of the trifluoromethyl group significantly influences its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₆H₇F₃N₂S |
| Molecular Weight | 196.2 g/mol |
| IUPAC Name | 2-[5-(trifluoromethyl)-1,3-thiazol-2-yl]ethanamine |
| Appearance | Liquid |
| Storage Temperature | 4 °C |
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances binding affinity by interacting with hydrophobic regions within target proteins, potentially modulating their activity.
Antitumor Activity
Research indicates that thiazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have shown promising cytotoxic effects against various cancer cell lines. In particular:
- IC50 Values : Studies report IC50 values ranging from 1.61 to 10 µM for related thiazole compounds against different cancer cell lines, indicating potent antitumor activity .
Anticholinesterase Activity
Recent studies have demonstrated that thiazole derivatives can act as effective anticholinesterase agents, which are crucial in treating Alzheimer's disease. One study highlighted an analog with an IC50 value of 0.028 µM, showcasing the potential of thiazole compounds in neuroprotection .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications on the thiazole ring and side chains significantly impact the biological activity of these compounds. Key findings include:
- Substitution Patterns : The introduction of electron-donating groups at specific positions on the phenyl ring enhances cytotoxicity.
- Ring Modifications : Variations in the thiazole structure can lead to substantial changes in potency against cancer cells .
Study on Antitumor Activity
A study evaluated a series of thiazole derivatives for their cytotoxic effects on human glioblastoma U251 cells and melanoma WM793 cells. Among these, compounds with specific substitutions exhibited IC50 values comparable to established chemotherapeutics like doxorubicin .
Anticholinesterase Study
Another investigation focused on the synthesis and evaluation of thiazole analogs as potential treatments for Alzheimer's disease. The most potent compound demonstrated significant inhibition of acetylcholinesterase, suggesting its therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
